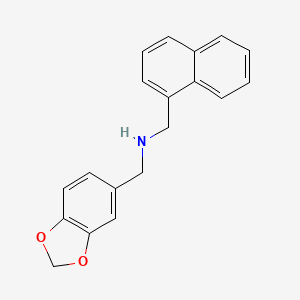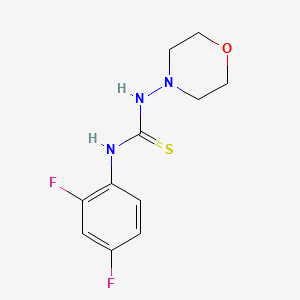
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BMS-986020, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Wirkmechanismus
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide acts as a selective inhibitor of the chemokine receptor CXCR2, which is expressed on various immune cells and plays a critical role in the recruitment of neutrophils and other inflammatory cells to the site of inflammation. By blocking CXCR2, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide reduces the inflammatory response and prevents tissue damage.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, the drug has been shown to reduce the levels of pro-inflammatory cytokines in the blood, improve insulin sensitivity, and reduce body weight in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments, including its potent anti-inflammatory effects, selectivity for CXCR2, and relatively straightforward synthesis method. However, the drug's limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. One possible direction is to investigate the drug's efficacy in clinical trials for the treatment of inflammatory diseases. Another direction is to explore the drug's potential for the treatment of other diseases, such as cancer, where CXCR2 has been implicated in tumor growth and metastasis. Additionally, further optimization of the drug's pharmacokinetic properties may improve its efficacy and reduce any potential side effects.
Conclusion:
In conclusion, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide is a promising small molecule drug candidate that has shown potent anti-inflammatory effects in preclinical models of inflammatory diseases. The drug's selectivity for CXCR2 and relatively straightforward synthesis method make it an attractive target for further research and development. Future studies will be needed to determine the drug's efficacy in clinical trials and explore its potential for the treatment of other diseases.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with ethyl chloroacetate, followed by the reaction of the resulting ethyl 2-(4-tert-butylphenoxy)acetate with 4-pyridinemethanol to yield 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. The process is relatively straightforward and can be optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has shown potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines, and inhibiting the recruitment of immune cells to the site of inflammation.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-4-6-16(7-5-15)22-13-17(21)20-12-14-8-10-19-11-9-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMWGOPKGHYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)


![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)
